![molecular formula C37H34O7 B14289907 (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone CAS No. 116460-43-6](/img/structure/B14289907.png)
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is an organic compound that features a complex structure with multiple methoxy and benzyloxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Formation of the Benzyloxyphenyl Intermediate: 2,4,6-tris(benzyloxy)benzaldehyde is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and benzyloxyphenyl intermediates under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of multiple methoxy and benzyloxy groups suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone involves its interaction with specific molecular targets. The methoxy and benzyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(methoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(ethoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(propyloxy)phenyl]methanone
Uniqueness
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is unique due to the presence of both methoxy and benzyloxy groups. This combination provides a distinct set of chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
116460-43-6 |
|---|---|
分子式 |
C37H34O7 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
(2,3,4-trimethoxyphenyl)-[2,4,6-tris(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C37H34O7/c1-39-31-20-19-30(36(40-2)37(31)41-3)35(38)34-32(43-24-27-15-9-5-10-16-27)21-29(42-23-26-13-7-4-8-14-26)22-33(34)44-25-28-17-11-6-12-18-28/h4-22H,23-25H2,1-3H3 |
InChI 键 |
OBHPZJNHJNYDGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

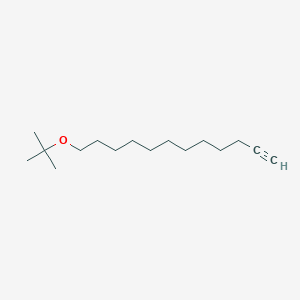
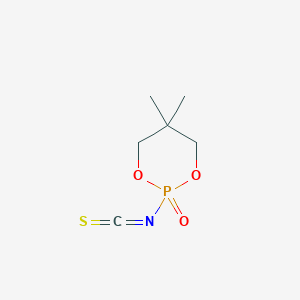
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)

![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
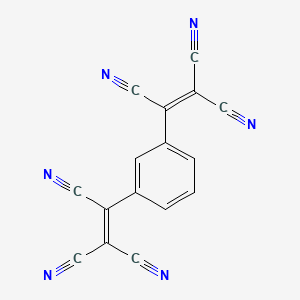
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

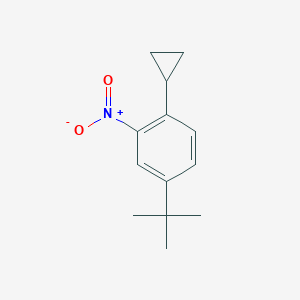
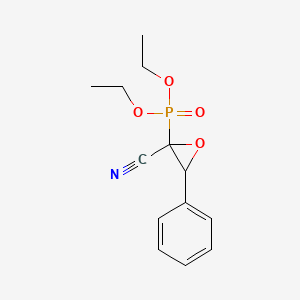
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
